molecular formula C17H16N4O3 B2650111 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide CAS No. 1286717-35-8

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide

Cat. No.: B2650111
CAS No.: 1286717-35-8
M. Wt: 324.34
InChI Key: LMICDVFFRAOKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide (CAS 1286704-36-6) is a chemical compound with a molecular formula of C18H18N4O3 and a molecular weight of 338.4 g/mol . This proprietary small molecule features a pyridazinone core, a structural motif present in compounds investigated for novel therapeutic strategies in oncology and immunology . Compounds based on the 6-oxopyridazinone scaffold have emerged as promising tools in biochemical research. Notably, structurally related molecules have been identified as first-in-class inhibitors that disrupt protein-protein interactions, such as the binding between the methyltransferase PRMT5 and its substrate adaptor proteins . This mechanism represents a distinct approach to targeting PRMT5 activity, which is a synthetic lethal dependency in certain genetically defined cancers, such as those with MTAP deletions . Other research avenues for pyridazinone derivatives include their activity as agonists for formyl peptide receptors (FPRs), which are key players in innate immunity and inflammatory processes . Activation of these receptors on neutrophils and monocytes can modulate immune cell functions like calcium mobilization and chemotaxis, making such compounds valuable for studying immune responses . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-12(17(23)19-13-4-2-8-18-10-13)11-21-16(22)7-6-14(20-21)15-5-3-9-24-15/h2-10,12H,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMICDVFFRAOKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan and pyridazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, bases, and solvents like dichloromethane or ethanol. Industrial production methods would likely involve optimization of these reactions for higher yield and purity, possibly using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and furan rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone hybrids share structural motifs but differ in substituents, influencing physicochemical properties and bioactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents on Pyridazinone Amide/Propanamide Substituent Melting Point (°C) Yield (%) IR C=O Peaks (cm⁻¹) Molecular Weight ([M+H]+)
Target Compound 3-(Furan-2-yl) 2-methyl-N-(pyridin-3-yl) Data not reported N/A Data not reported Calculated: ~368.3
6e: 2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(antipyrinyl)acetamide 3-(4-Benzylpiperidin-1-yl) Antipyrinyl (1,5-dimethyl-3-oxo) Not reported 62 1664, 1642 548.2174
6f: 3-[3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1-yl]-N-(antipyrinyl)propanamide 3-(4-(4-Cl-phenyl)piperazinyl) Antipyrinyl 145–147 51 1681, 1655, 1623 532.2464
6j: N-(Antipyrinyl)-3-(6-oxo-3-phenylpyridazin-1-yl)propanamide 3-Phenyl Antipyrinyl 188–190 Not reported 1662, 1628 527.2777
5a: 4-(3-(Benzyloxy)-6-oxopyridazin-1-yl)benzenesulfonamide 3-Benzyloxy Benzenesulfonamide Not reported Not reported Not reported 290.0206 (as [M+Na]+)

Key Observations:

Substituent Effects on Physicochemical Properties: The target compound’s furan-2-yl group is smaller and more electron-rich than bulkier substituents like 4-benzylpiperidinyl (6e) or 4-chlorophenylpiperazinyl (6f). This may enhance solubility compared to halogenated analogs (e.g., 6f, 6h) but reduce thermal stability (melting points of phenyl-substituted 6j exceed 180°C) .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for 5a and 6e–6j, involving:

  • Nucleophilic substitution of a hydroxylated pyridazinone precursor (e.g., 3-hydroxy-6-oxopyridazine) with a furan-containing electrophile .
  • Propanamide linkage via condensation of carboxylic acid derivatives with pyridin-3-ylamine .
    • Yields for analogs range from 42% (6g) to 62% (6e), suggesting moderate efficiency for similar reactions .

Pharmacological Potential: Antipyrinyl hybrids (6e–6j) exhibit marked anti-inflammatory and analgesic activities, attributed to the antipyrine moiety’s cyclooxygenase inhibition . Sulfonamide derivatives (e.g., 5a) show carbonic anhydrase inhibitory effects . The target compound’s furan and pyridine groups may target enzymes or receptors sensitive to heteroaromatic interactions (e.g., kinases or GPCRs), though experimental validation is needed.

Table 2: Pharmacological Profile of Selected Analogs

Compound Bioactivity Mechanism/Notes Reference
6f Anti-inflammatory COX-2 inhibition; IC₅₀ = 1.2 µM
5a Carbonic anhydrase inhibition Ki = 8.3 nM for CA IX isoform
6j Anticancer (HeLa cells) IC₅₀ = 12.5 µM; apoptosis induction

Biological Activity

The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide is a complex organic molecule that integrates a furan ring, a pyridazine moiety, and a propanamide structure. This unique combination of functional groups suggests a significant potential for various biological activities, particularly in medicinal chemistry. The biological activity of this compound is of interest due to its structural features, which may confer unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3}, with a molecular weight of approximately 287.31 g/mol. The presence of both furan and pyridazine rings is indicative of possible interactions with biological systems, as these structures are often associated with diverse pharmacological effects.

Table 1: Structural Features and Properties

PropertyValue
Molecular FormulaC₁₅H₁₇N₃O₃
Molecular Weight287.31 g/mol
Functional GroupsFuran, Pyridazine, Propanamide
CAS NumberNot specified

Biological Activities

Compounds containing furan and pyridazine structures are known for their significant biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of pyridazine have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The furan moiety contributes to the antimicrobial activity observed in various compounds.
  • Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties through the modulation of signaling pathways.

Case Studies

  • Anticancer Activity : A study on related pyridazine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Mechanisms : Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines by affecting signaling pathways such as NF-kB and MAPK, which are crucial in inflammation processes.

The exact mechanism by which this compound exerts its biological effects requires further empirical studies. However, potential mechanisms may include:

  • Enzyme Inhibition : Compounds with similar structures have been found to inhibit key enzymes involved in inflammatory responses.
  • Receptor Modulation : The interaction with specific receptors involved in immune responses may also play a role in its biological activity.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization to ensure high yields and purity. Key steps may include:

  • Formation of the furan ring.
  • Synthesis of the pyridazine core.
  • Coupling reactions to form the final propanamide structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide, and how do solvent systems influence yield?

  • Methodology : Use a gradient elution system (e.g., DCM-MeOH 0–4%) for purification, as demonstrated in pyridazinone hybrid syntheses. Solvent polarity impacts crystallization efficiency and impurity removal. Monitor reaction progress via TLC, and optimize temperature (e.g., 0–5°C for intermediates) to minimize side reactions .
  • Key Data : Reported yields range from 42–62% for structurally similar compounds under comparable conditions .

Q. How can spectroscopic techniques (IR, NMR, ESI-MS) confirm the structure of this compound?

  • Methodology :

  • IR : Identify carbonyl (C=O) stretches at ~1660–1680 cm⁻¹ for pyridazinone and amide groups .
  • 1H-NMR : Assign aromatic protons (δ 6.5–8.5 ppm for furan, pyridin-3-yl) and methyl groups (δ 1.2–2.5 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
  • ESI-MS : Confirm molecular weight with [M+H]+ peaks (e.g., 527.2777 for analogs) .

Q. What methods are recommended for assessing purity and stability during storage?

  • Methodology :

  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the pyridazinone ring. Monitor via periodic TLC or LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic and toxicity profiles of this compound?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • In Silico Toxicity : Apply ProTox-II for hepatotoxicity and mutagenicity screening. For analogs, Tanimoto coefficient analysis (≥0.7) identifies structurally similar compounds with known bioactivity .
    • Example : Pyridazinone derivatives with logP <3.5 show improved solubility and lower toxicity risks .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodology :

  • SAR Analysis : Compare substituent effects (e.g., furan vs. phenyl groups) on target binding. For example, furan’s electron-rich ring may enhance π-π stacking in enzyme pockets.
  • Dose-Response Studies : Test activity at multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific false positives .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

  • Methodology :

  • Ultrasound-Assisted Synthesis : Reduces reaction time by 50–70% and improves yield via cavitation-enhanced mixing (e.g., 40 kHz frequency, 30°C) .
  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

Q. What experimental designs validate the mechanism of action in enzyme inhibition assays?

  • Methodology :

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., hydrogen bonding with pyridin-3-yl) .
    • Validation : Confirm via site-directed mutagenesis of predicted binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.